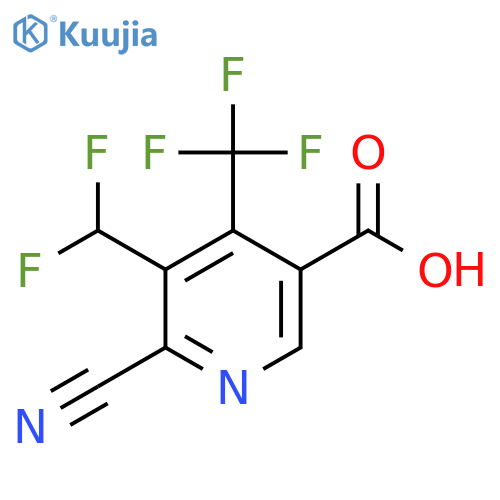Cas no 1805578-56-6 (2-Cyano-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-5-carboxylic acid)

1805578-56-6 structure
商品名:2-Cyano-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-5-carboxylic acid
CAS番号:1805578-56-6
MF:C9H3F5N2O2
メガワット:266.124339342117
CID:4880264
2-Cyano-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-Cyano-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-5-carboxylic acid
-
- インチ: 1S/C9H3F5N2O2/c10-7(11)5-4(1-15)16-2-3(8(17)18)6(5)9(12,13)14/h2,7H,(H,17,18)
- InChIKey: PUTPEVMYFOLNPJ-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C(=O)O)=CN=C(C#N)C=1C(F)F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 375
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 74
2-Cyano-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-5-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029038151-250mg |
2-Cyano-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-5-carboxylic acid |
1805578-56-6 | 95% | 250mg |
$931.00 | 2022-04-01 | |
| Alichem | A029038151-1g |
2-Cyano-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-5-carboxylic acid |
1805578-56-6 | 95% | 1g |
$2,866.05 | 2022-04-01 | |
| Alichem | A029038151-500mg |
2-Cyano-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-5-carboxylic acid |
1805578-56-6 | 95% | 500mg |
$1,718.70 | 2022-04-01 |
2-Cyano-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-5-carboxylic acid 関連文献
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
1805578-56-6 (2-Cyano-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-5-carboxylic acid) 関連製品
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 157047-98-8(Benzomalvin C)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
